1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine
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Overview
Description
1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine can be synthesized through a multi-step process. One common method involves the reaction of 1,3-dioxolane with ethylamine to form an intermediate, which is then reacted with 4-methylpiperazine under controlled conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the piperazine ring.
4-Methylpiperazine: Lacks the 1,3-dioxolane moiety.
2-(1,3-Dioxolan-2-yl)ethylamine: Similar structure but different functional groups.
Uniqueness
1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine is unique due to the combination of the 1,3-dioxolane and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific structural features.
Biological Activity
1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-methylpiperazine is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. The presence of the 1,3-dioxolane ring structure in conjunction with a piperazine moiety suggests a diverse range of interactions with biological targets. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on available literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-methylpiperazine with appropriate dioxolane precursors. The structural formula can be represented as follows:
This compound features a piperazine ring which is known for its role in various pharmacological activities, including antipsychotic and antidepressant effects.
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its antibacterial and antifungal properties.
Antibacterial Activity
Research has shown that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial activity. For example, derivatives synthesized from similar precursors have been tested against various Gram-positive and Gram-negative bacteria. Notably:
- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL.
- Staphylococcus epidermidis : Most derivatives showed excellent activity.
- Pseudomonas aeruginosa : Specific derivatives displayed potent antibacterial effects.
Table 1 summarizes the antibacterial activity results for related compounds:
Compound | Bacteria Tested | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 625 |
Compound B | Staphylococcus epidermidis | 500 |
Compound C | Pseudomonas aeruginosa | 250 |
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrated antifungal activity against Candida albicans. Most derivatives tested showed significant inhibition of fungal growth, indicating potential as an antifungal agent.
Table 2 provides an overview of antifungal activity:
Compound | Fungi Tested | MIC (µg/mL) |
---|---|---|
Compound A | Candida albicans | 100 |
Compound B | Candida albicans | 200 |
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the dioxolane ring may interact with cellular membranes or specific protein targets involved in bacterial and fungal metabolism.
Case Studies
In a notable study published in Pharmaceutical Research, several dioxolane derivatives were synthesized and screened for biological activity. The findings indicated that modifications to the dioxolane structure significantly influenced both antibacterial and antifungal efficacy. For instance, compounds with electron-withdrawing groups showed enhanced activity against S. aureus compared to their electron-donating counterparts .
Properties
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-11-4-6-12(7-5-11)3-2-10-13-8-9-14-10/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCULVDOGCBVBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909313-21-8 |
Source
|
Record name | 1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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